molecular formula C9H19BrO B13582971 3-(Bromomethyl)-3-(ethoxymethyl)pentane

3-(Bromomethyl)-3-(ethoxymethyl)pentane

Cat. No.: B13582971
M. Wt: 223.15 g/mol
InChI Key: HGHUYISFELAAPC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(ethoxymethyl)pentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group and an ethoxymethyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)pentane can be achieved through several methods:

    Halogenation of Alkanes: One common method involves the bromination of 3-(ethoxymethyl)pentane using bromine (Br2) in the presence of a radical initiator such as light or heat.

    Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) on 3-(ethoxymethyl)pentane with a bromide ion (Br-).

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes using bromine and appropriate catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(ethoxymethyl)pentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.

    Elimination: Alkenes.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

3-(Bromomethyl)-3-(ethoxymethyl)pentane has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)pentane depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.

    Elimination Reactions: The compound undergoes deprotonation to form a double bond.

    Oxidation and Reduction: Involves the transfer of electrons to form new oxidation states.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(ethoxymethyl)pentane: Similar structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-3-(methoxymethyl)pentane: Similar structure but with a methoxymethyl group instead of ethoxymethyl.

    3-(Bromomethyl)-3-(hydroxymethyl)pentane: Similar structure but with a hydroxymethyl group instead of ethoxymethyl.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

3-(bromomethyl)-3-(ethoxymethyl)pentane

InChI

InChI=1S/C9H19BrO/c1-4-9(5-2,7-10)8-11-6-3/h4-8H2,1-3H3

InChI Key

HGHUYISFELAAPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COCC)CBr

Origin of Product

United States

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